Egfr-IN-34 -

Egfr-IN-34

Catalog Number: EVT-12553322
CAS Number:
Molecular Formula: C26H27ClN6O2
Molecular Weight: 491.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-34 is a novel compound that acts as an inhibitor of the epidermal growth factor receptor, which plays a significant role in various cancers. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting mutations associated with resistance to existing therapies.

Source and Classification

Egfr-IN-34 is classified under small molecule inhibitors specifically designed to target the epidermal growth factor receptor. The development of this compound is part of a broader effort to create selective inhibitors that can effectively disrupt signaling pathways involved in tumor growth and proliferation. The compound is synthesized through various organic chemistry techniques, focusing on optimizing yield and efficacy while minimizing environmental impact.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-34 typically involves several key steps that utilize advanced organic synthesis techniques. The process often includes:

  1. Starting Materials: Common precursors include quinazoline derivatives, which are known for their biological activity against the epidermal growth factor receptor.
  2. Reagents: Various reagents such as trifluoromethyl groups are introduced to enhance the biological activity of the final product.
  3. Reaction Conditions: Optimized conditions, including temperature, solvent choice, and reaction time, are crucial for achieving high yields. For instance, some studies have reported using environmentally friendly solvents and shorter reaction times to improve efficiency and reduce waste .
  4. Purification: Techniques such as chromatography are often employed to purify the synthesized compound, ensuring that the final product is free from impurities.
Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr-IN-34 can be characterized by its specific functional groups that contribute to its inhibitory activity against the epidermal growth factor receptor. Key features include:

  • Core Structure: The backbone typically consists of a quinazoline moiety, which is essential for binding to the receptor.
  • Functional Groups: Substituents such as trifluoromethyl or morpholinomethyl groups enhance potency and selectivity.
  • Molecular Formula: The precise molecular formula and weight can vary based on specific substitutions made during synthesis.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure of Egfr-IN-34 .

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-34 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This is often used to introduce functional groups that enhance the compound's properties.
  2. Coupling Reactions: These reactions are critical for forming the quinazoline core structure, where two molecular fragments are joined together.
  3. Deprotection Steps: If protecting groups are used during synthesis, they must be selectively removed without affecting other functional groups.

The optimization of these reactions is crucial for improving yield and minimizing by-products .

Mechanism of Action

Process and Data

Egfr-IN-34 exerts its effects by binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data from biological assays indicate that Egfr-IN-34 displays potent inhibitory activity with low nanomolar IC50 values, demonstrating its effectiveness in disrupting receptor function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-34 exhibits several notable physical and chemical properties:

  • Solubility: It typically shows good solubility in organic solvents such as dimethyl sulfoxide, which is advantageous for formulation in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its potential therapeutic applications.
  • Melting Point: Specific melting point data can provide insights into purity levels; higher purity often correlates with a defined melting point range.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess these properties .

Applications

Scientific Uses

Egfr-IN-34 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: It serves as a tool compound for studying the biology of epidermal growth factor receptor signaling pathways.
  2. Therapeutic Development: Given its inhibitory properties, Egfr-IN-34 may be developed into a therapeutic agent for treating various cancers characterized by aberrant epidermal growth factor receptor signaling.
  3. Drug Resistance Studies: The compound can be utilized to investigate mechanisms of resistance in cancer cells that have developed tolerance to existing epidermal growth factor receptor inhibitors.

Properties

Product Name

Egfr-IN-34

IUPAC Name

1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C26H27ClN6O2

Molecular Weight

491.0 g/mol

InChI

InChI=1S/C26H27ClN6O2/c1-2-23(34)32-11-5-7-19(13-32)33-14-20(24-25(28)30-16-31-26(24)33)17-8-9-22(21(27)12-17)35-15-18-6-3-4-10-29-18/h2-4,6,8-10,12,14,16,19,26H,1,5,7,11,13,15,28H2,(H,30,31)/t19-,26?/m1/s1

InChI Key

YFQVIDHPRPGTRQ-ICCFGIFFSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.